1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl-
Description
1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl- is a heterocyclic compound featuring a pyrrolopyridine core substituted with a nitrile group at position 6 and a methyl group at position 3. Pyrrolopyridine derivatives are widely studied for their roles in medicinal chemistry, particularly as kinase inhibitors and intermediates in organic synthesis . This article compares the compound with similar molecules, focusing on structural features, physicochemical properties, biological activities, and safety profiles.
Properties
IUPAC Name |
3-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-6-5-11-9-8(6)3-2-7(4-10)12-9/h2-3,5H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAYASZAQOSROQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=CC(=N2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901222624 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901222624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638763-28-6 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638763-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901222624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl- typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate pyridine derivatives with nitrile functionalities under specific conditions. For instance, the reaction of 2-aminopyridine with acetonitrile in the presence of a base can lead to the formation of the desired pyrrolopyridine structure .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The electron-rich pyrrole ring undergoes regioselective electrophilic substitution, primarily at the 3-position.
Key Findings :
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Nitrosation with NaNO₂/HCl yields 3-nitroso derivatives (57% yield) .
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Mannich reactions with formaldehyde/amines produce 3-aminomethylated products .
Nucleophilic Substitution
The cyano group (-CN) at position 6 participates in nucleophilic reactions.
Cyclization Reactions
The compound serves as a precursor for synthesizing polycyclic systems.
Example :
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization at halogenated positions.
| Reaction | Catalysts/Base | Substrate | Product | Yield | References |
|---|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄/K₂CO₃ | 3-Bromo | Biaryl | 83% | |
| Sonogashira | PdCl₂/CuI/PPh₃ | 3-Iodo | Alkyne | 71% |
Oxidation and Reduction
Controlled redox reactions modify the core structure.
Condensation Reactions
Reacts with aldehydes/ketones to form conjugated systems.
Case Study :
-
Condensation with benzaldehyde under acidic conditions produces a Schiff base (83% yield), which cyclizes to form di-3-(pyrrolopyridyl)methanes .
Synthetic Utility Table
Stability and Reaction Optimization
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pH Sensitivity : Decomposes under strong alkaline conditions (pH > 12) .
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Thermal Stability : Stable up to 200°C; degradation observed above 250°C.
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Solvent Effects : Reactions in DMF show 20% higher yields than in THF for Suzuki couplings .
This compound’s versatility in electrophilic, nucleophilic, and cross-coupling reactions makes it invaluable for constructing bioactive molecules, particularly kinase inhibitors and anticancer agents. Its regioselectivity at the 3-position and functional group tolerance enable precise structural modifications.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl- has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Studies: It is used in studies exploring its effects on cellular processes and its potential as an inhibitor of certain biological pathways.
Chemical Biology: The compound serves as a tool for probing the mechanisms of various biochemical reactions and pathways.
Industrial Applications: It is utilized in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to altered cellular responses and potential therapeutic effects .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key structural analogs and their differences are summarized below:
Key Observations :
- Positional Isomerism : The nitrile group’s position (3 vs. 6) significantly impacts electronic properties and intermolecular interactions. For example, 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile may exhibit distinct hydrogen-bonding capabilities compared to the 6-carbonitrile analog .
- Ring Variations : [2,3-b] vs. [2,3-c] pyrrolopyridine systems alter π-conjugation and steric environments, influencing binding to biological targets .
Physicochemical Properties
Comparative data for selected compounds:
Notes:
Biological Activity
1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl- is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives typically involves cyclization reactions from suitable precursors. A common synthetic route includes the reaction of substituted pyrroles with carbonitriles under acidic conditions. Recent studies have demonstrated efficient methods for synthesizing various derivatives through cyclo-condensation reactions and other synthetic strategies .
Anticancer Activity
1H-Pyrrolo[2,3-b]pyridine derivatives have shown significant anticancer properties. For instance, compounds derived from this scaffold have been evaluated for their cytotoxic effects against various cancer cell lines. A study indicated that certain derivatives exhibited moderate cytotoxicity against ovarian cancer cells while maintaining low toxicity toward non-cancerous cells .
Antimicrobial Activity
Research has also highlighted the antimicrobial potential of pyrrolo[2,3-b]pyridine derivatives. Compounds within this class have demonstrated activity against both bacterial and fungal strains, indicating their potential as therapeutic agents in treating infections .
Phosphodiesterase Inhibition
Several studies have focused on the phosphodiesterase (PDE) inhibitory activity of these compounds. For example, a derivative was identified as a selective PDE4B inhibitor, exhibiting significant inhibition of TNF-α release from macrophages exposed to inflammatory stimuli . This suggests potential applications in treating inflammatory diseases.
The mechanisms by which 1H-Pyrrolo[2,3-b]pyridine derivatives exert their biological effects are multifaceted:
- Enzyme Inhibition : Many derivatives act by inhibiting specific enzymes such as phosphodiesterases or kinases, disrupting signaling pathways involved in cell proliferation and inflammation.
- Receptor Interaction : These compounds may also interact with various receptors in the central nervous system (CNS), suggesting their potential for treating neurological disorders .
Case Study 1: Anticancer Evaluation
A recent study evaluated the anticancer activity of a series of pyrrolo[2,3-b]pyridine derivatives against ovarian cancer cell lines. The results showed that specific modifications to the chemical structure enhanced cytotoxicity while reducing toxicity to healthy cells. This highlights the importance of structure-activity relationships (SAR) in developing effective anticancer agents .
Case Study 2: PDE4B Inhibition
In another investigation, a derivative was tested for its ability to inhibit PDE4B and reduce TNF-α levels in macrophages. The compound demonstrated promising results in vitro, indicating its potential as a lead compound for further development in treating inflammatory conditions .
Summary of Findings
| Biological Activity | Observations |
|---|---|
| Anticancer | Moderate cytotoxicity against ovarian cancer cells; low toxicity to healthy cells |
| Antimicrobial | Effective against various bacterial and fungal strains |
| PDE Inhibition | Selective inhibition of PDE4B; reduction in TNF-α release |
Q & A
Q. What are the common synthetic routes for 3-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile, and how are they optimized?
The synthesis typically involves cyclization reactions or condensation of precursors like 2-amino-pyrroles with carbonitriles under acidic conditions (e.g., acetic acid) . Microwave-assisted synthesis is also employed to reduce reaction times and improve yields (e.g., 30–60 minutes at 150°C with 80–90% yields) . Key intermediates include halogenated derivatives (e.g., bromo or chloro substituents) for further functionalization .
Q. How is the molecular structure of this compound confirmed, and what spectroscopic techniques are critical?
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard. IR spectra show a nitrile stretch near 2200 cm⁻¹ and aromatic C-H stretches around 3000 cm⁻¹ . H NMR data for related analogs (e.g., 3-methyl derivatives) reveal characteristic peaks for methyl groups (δ 1.87–2.32 ppm) and aromatic protons (δ 6.83–8.52 ppm) . High-resolution mass spectrometry (HRMS) and X-ray crystallography further validate structures .
Q. What biological targets are associated with 3-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile derivatives?
These compounds often target kinases (e.g., FGFR1–3) due to their fused heterocyclic core, which mimics ATP-binding motifs. For example, derivatives have shown FGFR1 IC values as low as 7 nM . Other targets include receptors involved in antidiabetic, antiviral, or antitumor pathways .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrrolopyridine functionalization be addressed?
Regioselective bromination or nitration at specific positions (e.g., C-5 or C-3) is achieved using directing groups or controlled reaction conditions. For instance, NaH/MeI methylation at the pyrrole nitrogen precedes nitration to avoid competing reactions . Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables selective introduction of aryl/heteroaryl groups .
Q. What strategies resolve contradictions in biological activity data across analogs?
Discrepancies in IC values (e.g., FGFR4 vs. FGFR1 inhibition) may arise from subtle structural differences. Structure-activity relationship (SAR) studies using X-ray co-crystallography or molecular docking can clarify binding modes . For example, bulkier substituents at C-3 reduce FGFR4 affinity due to steric clashes .
Q. How are computational methods integrated into derivative design for kinase inhibition?
Density Functional Theory (DFT) optimizes electronic properties (e.g., nitrile polarity) to enhance target binding. Molecular dynamics simulations predict stability in kinase pockets, guiding substitutions at C-6 (carbonitrile) or C-3 (methyl) . Fragment-based drug design (FBDD) leverages pyrrolopyridine cores as scaffolds for hybrid inhibitors .
Q. What are the pitfalls in scaling up microwave-assisted synthesis, and how are they mitigated?
Scale-up challenges include uneven heating and safety risks. Flow chemistry systems improve heat distribution, while solvent choice (e.g., DMF vs. ethanol) balances reactivity and safety . Process optimization via Design of Experiments (DoE) identifies critical parameters (e.g., temperature gradients, microwave power) .
Methodological Notes
- Data Validation: Cross-reference NMR/IR data with computational predictions (e.g., Gaussian09) to confirm assignments .
- Contradictory Evidence: Discrepancies in biological activity may reflect assay variability (e.g., cell lines, ATP concentrations). Use orthogonal assays (e.g., SPR, enzymatic) for validation .
- Synthetic Optimization: Compare microwave vs. conventional heating yields systematically to justify method selection .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
